3'-(Trifluoromethoxy)acetophenone 3'-(Trifluoromethoxy)acetophenone 3′-(Trifluoromethoxy)acetophenone is a meta-substituted acetophenone. Ruthenium-catalyzed reaction of carbon-hydrogen bonds in 3′-(trifluoromethoxy)acetophenone (m-(trifluoromethoxy)acetophenone) with olefins has been examined.

Brand Name: Vulcanchem
CAS No.: 170141-63-6
VCID: VC20883916
InChI: InChI=1S/C9H7F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3
SMILES: CC(=O)C1=CC(=CC=C1)OC(F)(F)F
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol

3'-(Trifluoromethoxy)acetophenone

CAS No.: 170141-63-6

Cat. No.: VC20883916

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

3'-(Trifluoromethoxy)acetophenone - 170141-63-6

Specification

Description 3′-(Trifluoromethoxy)acetophenone is a meta-substituted acetophenone. Ruthenium-catalyzed reaction of carbon-hydrogen bonds in 3′-(trifluoromethoxy)acetophenone (m-(trifluoromethoxy)acetophenone) with olefins has been examined.

CAS No. 170141-63-6
Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
IUPAC Name 1-[3-(trifluoromethoxy)phenyl]ethanone
Standard InChI InChI=1S/C9H7F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3
Standard InChI Key UYHTUQHYGKAYJM-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)OC(F)(F)F
Canonical SMILES CC(=O)C1=CC(=CC=C1)OC(F)(F)F

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